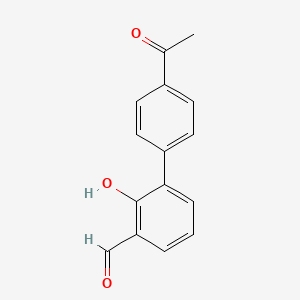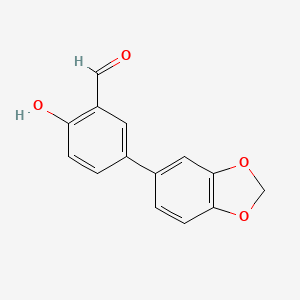
6-(3-Aminocarbonylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% (ACF-95) is a phenolic compound belonging to the group of aromatic aminocarboxylic acids. It is a white crystalline solid with a molecular formula of C9H10NO3 and a molecular weight of 179.17 g/mol. ACF-95 has a melting point of 125-127°C and a boiling point of 235-237°C. It is soluble in ethanol, methanol, and acetone and insoluble in water.
Aplicaciones Científicas De Investigación
6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including as an inhibitor of the enzyme cytochrome P-450. It has also been used to study the structure and function of proteins, as a substrate for the enzyme nitroreductase, and as a reagent in organic synthesis.
Mecanismo De Acción
The exact mechanism of action of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P-450, a family of enzymes involved in the metabolism of drugs and other compounds. In addition, 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to interact with nitroreductase, an enzyme involved in the reduction of nitroaromatic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been suggested that it may act as an inhibitor of cytochrome P-450, which could potentially lead to the inhibition of drug metabolism. In addition, 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to interact with nitroreductase, which could potentially lead to the inhibition of nitroaromatic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is its high purity (95%). This makes it an ideal reagent for use in a variety of research applications. The main limitation of using 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
Due to its potential as an inhibitor of cytochrome P-450, future research could focus on the effects of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% on drug metabolism. In addition, further research could be conducted to explore the potential applications of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% in organic synthesis. Other potential areas of research include the effects of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% on nitroreductase and its potential for use as an inhibitor of nitroaromatic compounds. Finally, further research could be conducted to explore the potential of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% as an inhibitor of other enzymes.
Métodos De Síntesis
6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. This reaction yields 6-(3-aminocarbonylphenyl)-2-hydrazine, which is then reacted with formic acid in the presence of a base catalyst to yield the desired product, 6-(3-aminocarbonylphenyl)-2-formylphenol, 95%.
Propiedades
IUPAC Name |
3-(3-formyl-2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-14(18)10-4-1-3-9(7-10)12-6-2-5-11(8-16)13(12)17/h1-8,17H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXHRBZSZOEFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685150 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Aminocarbonylphenyl)-2-formylphenol | |
CAS RN |
1258615-41-6 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














